2-Isobutylpyrazine

Description

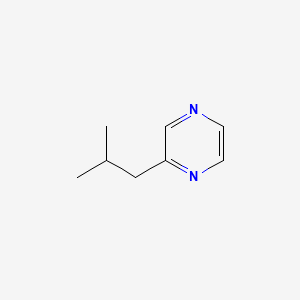

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylpropyl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-7(2)5-8-6-9-3-4-10-8/h3-4,6-7H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAIMUUJMEBJXAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NC=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80183668 | |

| Record name | Isobutylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29460-92-2 | |

| Record name | Isobutylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29460-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029460922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isobutylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.120 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-isobutylpyrazine chemical properties and structure

An In-Depth Technical Guide to 2-Isobutylpyrazine: Chemical Properties, Structure, and Analysis

Introduction

This compound (CAS No: 29460-92-2) is a heterocyclic aromatic organic compound belonging to the pyrazine family. These compounds are renowned for their potent and distinctive aromas, often at exceptionally low detection thresholds. While several alkylpyrazines are significant contributors to the flavor and aroma of numerous foods and beverages, this compound is noted for its characteristic green, vegetable-like, and fruity scent profile[1]. This guide provides a comprehensive technical overview of this compound, delving into its chemical structure, physicochemical properties, analytical methodologies, and applications, tailored for researchers, chemists, and professionals in the flavor, fragrance, and drug development industries. We will also draw contextual parallels with its more extensively studied analogues, such as 2-isobutyl-3-methylpyrazine and 2-isobutyl-3-methoxypyrazine, to provide a broader understanding of this important class of compounds.

Chemical Structure and Properties

A thorough understanding of the molecular structure and physicochemical properties of this compound is fundamental to its application and analysis.

Nomenclature and Structural Identifiers

-

IUPAC Name: 2-(2-methylpropyl)pyrazine

-

Synonyms: 2-Isobutyl pyrazine

-

CAS Number: 29460-92-2

-

Molecular Formula: C₈H₁₂N₂

-

Molecular Weight: 136.19 g/mol

The structure consists of a central pyrazine ring substituted at the C-2 position with an isobutyl group.

Caption: Molecular structure of this compound.

Physicochemical Data

The physical and chemical properties of this compound are critical for its handling, formulation, and detection. The data below has been consolidated from various chemical databases.

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 190-191 °C (at 760 mm Hg) | [1][2] |

| Density | 0.958 ± 0.06 g/cm³ (Predicted) | [2] |

| Refractive Index | 1.4875 | [2] |

| Flash Point | 70.56 °C (159 °F) | [1] |

| Vapor Pressure | 0.736 mmHg at 25 °C (Estimated) | [1] |

| logP (o/w) | 1.715 (Estimated) | [1] |

| Solubility | Soluble in alcohol; Water solubility 2123 mg/L at 25°C (est.) | [1] |

| Odor Profile | Green, vegetable, fruity | [1] |

Spectroscopic Profile

Spectroscopic analysis is essential for the unambiguous identification and structural elucidation of this compound.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry is a key tool for identifying pyrazines. For the related compound 2-isobutyl-3-methylpyrazine (C₉H₁₄N₂), the NIST WebBook shows characteristic peaks that can be extrapolated to predict the fragmentation of this compound.[3] One would expect a molecular ion peak (M⁺) at m/z 136. A significant fragment would likely arise from the loss of a propyl radical (C₃H₇) via McLafferty rearrangement, leading to a peak at m/z 94, and the loss of an isobutyl group would also be a potential fragmentation pathway.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information on the hydrogen environments. For this compound, one would expect signals corresponding to the three distinct protons on the pyrazine ring, typically in the aromatic region (δ 8.0-8.5 ppm). The isobutyl group would show a doublet for the two methyl groups, a multiplet for the methine (CH) proton, and a doublet for the methylene (CH₂) protons attached to the pyrazine ring.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the eight carbon atoms. The four carbons of the pyrazine ring would appear in the downfield region (typically >140 ppm), while the four carbons of the isobutyl group would be found in the upfield aliphatic region. Data for the related 2-isobutyl-3-methylpyrazine shows pyrazine ring carbons in the 141-156 ppm range and aliphatic carbons between 21-44 ppm, which serves as a useful reference.[4]

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations from both the aromatic ring and the aliphatic isobutyl group, C=N and C=C stretching vibrations characteristic of the pyrazine ring (around 1580-1400 cm⁻¹), and C-H bending vibrations.

Synthesis and Manufacturing

Pyrazines are generally prepared via condensation reactions. A common and established method is the Gutknecht pyrazine synthesis, which involves the self-condensation of α-aminoketones.[5] A more direct route applicable to substituted pyrazines involves the condensation of a 1,2-dicarbonyl compound (like glyoxal) with an appropriate amino acid amide. For instance, the synthesis of 2-isobutyl-3-methoxypyrazine can be achieved by condensing leucine amide with glyoxal, followed by methylation.[6] A similar pathway can be postulated for this compound.

General Synthetic Workflow

A plausible synthetic route involves the condensation of L-leucinamide with glyoxal to form the dihydropyrazine intermediate, which is then oxidized to yield this compound.

Sources

- 1. 2-isobutyl pyrazine, 29460-92-2 [thegoodscentscompany.com]

- 2. This compound CAS#: 29460-92-2 [amp.chemicalbook.com]

- 3. 2-Isobutyl-3-methylpyrazine [webbook.nist.gov]

- 4. 2-Isobutyl-3-methyl pyrazine | C9H14N2 | CID 26333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 6. 2-Methoxy-3-isobutyl pyrazine | 24683-00-9 [chemicalbook.com]

An In-Depth Technical Guide to the Natural Occurrence and Sources of 2-Isobutyl-3-Methoxypyrazine

Introduction

2-Isobutyl-3-methoxypyrazine (IBMP) is a nitrogen-containing heterocyclic compound renowned for its exceptionally potent and distinctive aroma. Characterized by notes of green bell pepper, earthy pea pod, and herbaceous foliage, IBMP is one of the most powerful aroma compounds found in nature.[1][2] Its sensory detection threshold is remarkably low, reported to be as low as two parts per trillion (2 ng/L) in water, meaning even minute quantities can significantly influence the sensory profile of foods, beverages, and the natural environment.[3] This guide provides a comprehensive technical overview of the natural occurrence, biosynthesis, and analytical methodologies for IBMP, tailored for researchers, scientists, and professionals in drug development and food science.

Part 1: Natural Occurrence and Biological Significance

IBMP is biosynthesized by a diverse range of organisms, from plants and insects to microorganisms, where it serves various ecological and biological functions.

In the Plant Kingdom

Methoxypyrazines are widespread in plants, where they contribute significantly to their characteristic aromas.[4][5]

-

Capsicum annuum (Bell Pepper): IBMP is the principal flavor component that defines the iconic aroma of green bell peppers.[1][6] Its concentration is highest in the flesh of unripe peppers and decreases as the fruit ripens.[1][7] This compound is so characteristic that it is often referred to simply as the "bell pepper pyrazine."[1]

-

Vitis vinifera (Grapevine): In the world of enology, IBMP is a critical varietal character, particularly in Sauvignon Blanc, Cabernet Sauvignon, Cabernet Franc, and Merlot grapes.[5][8][9] It imparts the "green" or "herbaceous" notes that can be desirable at low concentrations in certain wines, like Sauvignon Blanc, but are considered a defect or sign of under-ripeness at higher levels, especially in red wines.[4][5] The concentration of IBMP in grapes is influenced by genotype, maturity, and viticultural practices such as sun exposure.[8][9]

-

Other Plant Sources: The compound has also been identified in a variety of other vegetables, including parsnips, green beans, and spinach, contributing to their raw, green aroma profiles.[2]

| Plant Source | Typical Aroma Contribution | Concentration Range (in Wine/Grapes) | References |

| Capsicum annuum (Bell Pepper) | Primary character impact compound (green, pungent) | Not applicable (primary source) | [1][6][7] |

| Vitis vinifera (Cabernet Sauvignon) | Herbaceous, green bell pepper, vegetative | 12 - 13 ng/L (in wine) | [8] |

| Vitis vinifera (Merlot) | Herbaceous, green notes | 4 - 8 ng/L (in wine) | [8] |

| Vitis vinifera (Sauvignon Blanc) | Gooseberry, pea pod, capsicum | up to 30 ng/L | [5][10] |

In Fermented and Processed Foods

IBMP is not only present in raw materials but can also be found in processed foods, most notably those that undergo thermal processing.

-

Wine: As a grape-derived compound, IBMP is carried through fermentation into the final wine. Its concentration is primarily determined by the grape content at harvest, as it does not typically increase during the winemaking process.[8][11]

-

Roasted Products (Coffee and Cocoa): Pyrazines, in general, are classic products of the Maillard reaction and Strecker degradation, which occur during the roasting of coffee and cocoa beans.[12][13] These reactions between amino acids and reducing sugars at high temperatures generate a wide array of flavor compounds, including IBMP, which contributes to the complex nutty and roasted aroma profiles.[2][14][15]

In the Animal Kingdom: Insect Chemical Ecology

Insects have co-opted IBMP for chemical communication, where it can act as a pheromone or a defensive allomone.

-

Aggregation Pheromone: In the leaf beetle Labidostomis lusitanica, a pest of pistachio crops, males exclusively release IBMP.[16][17] This compound has been demonstrated to be a potent aggregation cue, attracting both males and females, which likely facilitates mating and feeding.[16][17][18]

-

Defensive Allomone: Aposematic (warningly colored) insects, such as the seven-spot ladybird (Coccinella septempunctata), produce methoxypyrazines as part of their chemical defense mechanism.[18] The potent, unpleasant odor serves to deter predators.

In Microorganisms

The biosynthesis of pyrazines is also observed in various microorganisms.

-

Bacteria: Certain bacterial species, such as Pseudomonas perolens, are known to produce methoxypyrazines, contributing to the earthy or potato-like off-odors in some food products.[19]

-

Yeast: The metabolite has been reported in Saccharomyces cerevisiae, the primary yeast used in winemaking and baking.[20]

-

Algae: The natural occurrence of IBMP has also been noted in some species of blue-green algae.[1]

Part 2: Biosynthesis of 2-Isobutyl-3-Methoxypyrazine

While the complete biosynthetic pathway of IBMP in plants is not fully elucidated, significant progress has been made, particularly regarding its precursors and the final enzymatic step. The core of the pathway involves the assembly of the pyrazine ring from amino acid precursors, followed by a crucial methylation step.

Proposed Pathways for Pyrazine Ring Formation

Two primary hypotheses exist for the formation of the 3-alkyl-2-hydroxypyrazine scaffold.

-

Amino Acid Condensation Pathway: This pathway proposes the initial condensation of two amino acids. For IBMP, this would involve L-leucine (providing the isobutyl side-chain) and glycine condensing to form a cyclic dipeptide (a diketopiperazine).[11][21] Subsequent enzymatic steps would then convert this intermediate into 3-isobutyl-2-hydroxypyrazine (IBHP).[11]

-

Amino Acid Amidation Pathway: An alternative hypothesis suggests the condensation of an amino acid amide (e.g., 2-amino-4-methylpentanamide, derived from L-leucine) with an α-dicarbonyl species like glyoxal.[10][11] This reaction would directly form the IBHP precursor. Recent work in bell peppers also points to L-serine as a key building block for the pyrazine ring itself.[22]

The Final Methylation Step: IBHP to IBMP

The final, and most well-characterized, step in the biosynthesis is the O-methylation of the non-volatile precursor, 3-isobutyl-2-hydroxypyrazine (IBHP), to yield the highly volatile and odorous IBMP.[4][5] This reaction is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) enzyme. In grapevines, the specific gene responsible for this conversion has been identified as VvOMT3.[4][5] The expression of this gene is highly correlated with the accumulation of IBMP in grape berries, solidifying its role as the key catalyst for this transformation.

Caption: Proposed biosynthetic pathways leading to 2-isobutyl-3-methoxypyrazine (IBMP).

Part 3: Analytical Methodologies

The extremely low concentration and high volatility of IBMP present significant analytical challenges. Effective protocols require a sensitive extraction and concentration step followed by high-resolution chromatographic separation and detection.

Experimental Protocol: Quantification of IBMP in Wine using HS-SPME-GC-MS

This protocol describes a validated method for the trace-level quantification of IBMP, combining headspace solid-phase microextraction (HS-SPME) with gas chromatography-mass spectrometry (GC-MS) and a stable isotope dilution assay (SIDA) for maximum accuracy.[3][8]

1. Materials and Reagents:

-

Wine sample

-

Sodium chloride (NaCl), analytical grade

-

Deuterated internal standard: 2-methoxy-3-isobutyl-d3-pyrazine ([²H₃]-IBMP) solution in ethanol (e.g., 1 µg/L)

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

SPME fiber assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

2. Sample Preparation and Standard Spiking:

-

In a 20 mL headspace vial, place 10 mL of the wine sample.

-

Add 3 g of NaCl to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.

-

Spike the sample with a known amount of the deuterated internal standard (e.g., 10 µL of 1 µg/L [²H₃]-IBMP solution) to achieve a final concentration of approximately 10 ng/L. This standard corrects for matrix effects and variations in extraction efficiency.

-

Immediately seal the vial tightly with the screw cap.

3. Headspace Solid-Phase Microextraction (HS-SPME):

-

Place the vial in a heating block or water bath equipped with a magnetic stirrer, set to 40°C.

-

Allow the sample to equilibrate for 15 minutes with gentle stirring.

-

Introduce the SPME fiber into the headspace of the vial (do not immerse in the liquid).

-

Expose the fiber to the headspace for 30 minutes at 40°C to allow for the adsorption of volatile compounds.

4. GC-MS Analysis:

-

After the adsorption period, immediately retract the fiber and insert it into the heated injection port of the GC-MS system, set to 250°C.

-

Desorb the analytes from the fiber onto the GC column for 5 minutes in splitless mode.

-

GC Conditions (Example):

-

Column: DB-WAX or equivalent polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Oven Program: Initial temperature of 40°C for 3 min, ramp at 5°C/min to 180°C, then ramp at 20°C/min to 240°C, hold for 5 min.

-

-

MS Conditions:

-

Mode: Electron Ionization (EI) at 70 eV

-

Acquisition: Selected Ion Monitoring (SIM) for maximum sensitivity.

-

Ions to monitor for IBMP (quantifier/qualifiers): m/z 124, 151, 166

-

Ions to monitor for [²H₃]-IBMP (internal standard): m/z 127, 154, 169

-

5. Quantification:

-

Calculate the concentration of IBMP in the sample by using the ratio of the peak area of the primary quantifier ion for the native IBMP (m/z 124) to the peak area of the quantifier ion for the deuterated standard (m/z 127), referenced against a calibration curve.

Caption: A typical analytical workflow for IBMP quantification using HS-SPME-GC-MS.

Conclusion

2-Isobutyl-3-methoxypyrazine is a molecule of immense importance in the fields of food chemistry, enology, and chemical ecology. Its widespread natural occurrence, from bell peppers and grapes to insects and microbes, highlights its diverse biological roles as a flavor compound, a varietal marker, a pheromone, and an allomone. Understanding its biosynthetic origins, which are rooted in amino acid metabolism, allows for better control of its concentration in agricultural products like wine grapes. Furthermore, robust and sensitive analytical methods, such as HS-SPME-GC-MS with isotope dilution, are essential for its accurate quantification, enabling rigorous quality control and advancing research into its complex functions in the natural world.

References

- Benchchem. Analytical Methods for the Detection of 2-Ethyl-5-isopropylpyrazine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYSaWzPp06JPs7EevLE8DI0B46L7IQ_mLjzqNhTVA5x050vk5MJXb_vgE8xUR5hE7MXCBdo4YB8wN0Vp8dEVBUtQ9BC2amnTcoCItf-BhOpAQVbntADvmPXAdrzaiei4JzeWOq0c2XRbkmH31UQl0dqPowsIAimWTsZC0Xve-xLBgWku13Mc5k5krAFh1jftXlXAGcW24tkoWym8zfnSx6bNKAZrrXjAiKkXCupy4gRyA=]

- Guillaumie, S., et al. (2013). Genetic analysis of the biosynthesis of 2-methoxy-3-isobutylpyrazine, a major grape-derived aroma compound impacting wine quality. Plant Physiology, 162(2), 604-15. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3668056/]

- National Center for Biotechnology Information. Genetic Analysis of the Biosynthesis of 2-Methoxy-3-Isobutylpyrazine, a Major Grape-Derived Aroma Compound Impacting Wine Quality. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUn57eaR-tzg1P-0QDvcrHqMCedydPMiIDvawMNm9rD4EFCct8nqxU95KhbpoXiF8v_0vh-KXP58Z-oncqSo5gqby8MPzaL7j3VCarwaggWzvaLbFnI7jZDU_rodeZsGj4h-uaSWGuROT7sTg=]

- Chapman, D.M., et al. (2004). Simplified Method for Detection and Quantification of 2-Methoxy-3-isobutylpyrazine in Wine. American Journal of Enology and Viticulture. [URL: https://www.ajevonline.org/content/55/2/145]

- Burns, E.E. Pepper Processing. In: Processing Vegetables. Taylor & Francis eBooks. [URL: https://www.taylorfrancis.com/chapters/edit/10.1201/9781003069923-11/pepper-processing-edward-burns]

- ResearchGate. Simplified Method for Detection and Quantification of 2-Methoxy-3-isobutylpyrazine in Wine | Request PDF. [URL: https://www.researchgate.net/publication/292671542_Simplified_Method_for_Detection_and_Quantification_of_2-Methoxy-3-isobutylpyrazine_in_Wine]

- Wikipedia. 3-Isobutyl-2-methoxypyrazine. [URL: https://en.wikipedia.org/wiki/3-Isobutyl-2-methoxypyrazine]

- Kotseridis, Y., et al. (1999). Quantitative determination of 2-methoxy-3-isobutylpyrazine in red wines and grapes of Bordeaux using a stable isotope dilution assay. Journal of Chromatography A, 841(2), 229-37. [URL: https://pubmed.ncbi.nlm.nih.gov/10371049/]

- López-Moya, J.R., et al. (2023). Laboratory Evidence of 2-Isobutyl-3-methoxypyrazine as a Male-Released Aggregative Cue in Labidostomis lusitanica (Germar) (Coleoptera: Chrysomelidae). Insects, 14(1), 77. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9861615/]

- ResearchGate. The proposed biosynthesis pathways of pyrazines (A) and the... [URL: https://www.researchgate.

- Koch, A., et al. (2010). 2-Methoxy-3-isobutylpyrazine in grape berries and its dependence on genotype. [URL: https://www.sciencedirect.com/science/article/abs/pii/S003194221000366X]

- ResearchGate. Preparation of labelled 2-methoxy-3-alkylpyrazines: Synthesis and characterization of deuterated 2-methoxy-3-isopropylyrazine and 2-methoxy-3-isobutylpyrazine | Request PDF. [URL: https://www.researchgate.net/publication/229090623_Preparation_of_labelled_2-methoxy-3-alkylpyrazines_Synthesis_and_characterization_of_deuterated_2-methoxy-3-isopropylyrazine_and_2-methoxy-3-isobutylpyrazine]

- National Center for Biotechnology Information. 2-Isobutyl-3-methoxypyrazine. PubChem Compound Database. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/32594]

- The Good Scents Company. 2-isobutyl-3-methoxypyrazine. [URL: http://www.thegoodscentscompany.

- Cheng, X., et al. (2022). Effect of 2,5-Dicarbonyl-3-Isobutyl-Piperazine on 3-Isobutyl-2-Methoxypyrazine Biosynthesis in Wine Grape. Foods, 11(23), 3894. [URL: https://www.mdpi.com/2304-8158/11/23/3894]

- Sidor, E., & Gramza-Michałowska, A. (2022). Antimicrobial and Odour Qualities of Alkylpyrazines Occurring in Chocolate and Cocoa Products. Molecules, 27(22), 7780. [URL: https://www.mdpi.com/1420-3049/27/22/7780]

- ResearchGate. Antimicrobial and Odour Qualities of Alkylpyrazines Occurring in Chocolate and Cocoa Products. [URL: https://www.researchgate.

- ResearchGate. Investigation of Biosynthetic Precursors of 3-Isobutyl-2-Methoxypyrazine Using Stable Isotope Labeling Studies in Bell Pepper Fruits (Capsicum annuum L.) | Request PDF. [URL: https://www.researchgate.net/publication/359146142_Investigation_of_Biosynthetic_Precursors_of_3-Isobutyl-2-Methoxypyrazine_Using_Stable_Isotope_Labeling_Studies_in_Bell_Pepper_Fruits_Capsicum_annuum_L]

- ResearchGate. Identification of 2-isobutyl-3-methoxypyrazine from HS-SPME collections... [URL: https://www.researchgate.net/figure/Identification-of-2-isobutyl-3-methoxypyrazine-from-HS-SPME-collections-of-feral-L_fig1_367209736]

- ResearchGate. (PDF) Laboratory Evidence of 2-Isobutyl-3-methoxypyrazine as a Male-Released Aggregative Cue in Labidostomis lusitanica (Germar) (Coleoptera: Chrysomelidae). [URL: https://www.researchgate.net/publication/367209736_Laboratory_Evidence_of_2-Isobutyl-3-methoxypyrazine_as_a_Male-Released_Aggregative_Cue_in_Labidostomis_lusitanica_Germar_Coleoptera_Chrysomelidae]

- ResearchGate. (PDF) Quantitative determination of 2-methoxy-3-isobutypyrazine in red wines and grapes of Bordeaux using a stable isotope dilution assay. [URL: https://www.researchgate.net/publication/12888265_Quantitative_determination_of_2-methoxy-3-isobutypyrazine_in_red_wines_and_grapes_of_Bordeaux_using_a_stable_isotope_dilution_assay]

- Cheng, X., et al. (2022). Effect of 2,5-Dicarbonyl-3-Isobutyl-Piperazine on 3-Isobutyl-2-Methoxypyrazine Biosynthesis in Wine Grape. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9736208/]

- MySkinRecipes. 2‑Isobutyl‑3‑methoxypyrazine (IBMP) – Green/Herbal. [URL: https://myskinrecipes.com/ingredients/2-isobutyl-3-methoxypyrazine-ibmp-green-herbal-24683-00-9]

- Aroxa. 2-isobutyl-3-methoxypyrazine. [URL: https://aroxa.com/product/2-isobutyl-3-methoxypyrazine/]

- Seifert, R.M., et al. (1970). Synthesis of some 2-methoxy-3-alkylpyrazines with strong bell pepper-like odors. Journal of Agricultural and Food Chemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/jf60170a012]

- López-Moya, J.R., et al. (2023). Laboratory Evidence of 2-Isobutyl-3-methoxypyrazine as a Male-Released Aggregative Cue in Labidostomis lusitanica (Germar) (Coleoptera: Chrysomelidae). MDPI. [URL: https://www.mdpi.com/2075-4450/14/1/77]

- Sun, X., et al. (2022). Significance and Transformation of 3-Alkyl-2-Methoxypyrazines Through Grapes to Wine: Olfactory Properties, Metabolism, Biochemical Regulation, and the HP–MP Cycle. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9777174/]

- ResearchGate. (PDF) Research on 2-methoxy-3-isobutylpyrazine in grapes and wines. [URL: https://www.researchgate.net/publication/237242194_Research_on_2-methoxy-3-isobutylpyrazine_in_grapes_and_wines]

- Cheng, T.B., et al. (1989). Biosynthesis of 2-methoxy-3-isopropylpyrazine in Pseudomonas perolens. Journal of Agricultural and Food Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jf00085a001]

- ResearchGate. 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. [URL: https://www.researchgate.net/publication/362590680_3-Alkyl-2-Methoxypyrazines_Overview_of_Their_Occurrence_Biosynthesis_and_Distribution_in_Edible_Plants]

- ResearchGate. Pyrazines, which were detected in samples of cocoa and chocolate. [URL: https://www.researchgate.

- MDPI. Special Issue : Extraction, Characterization, and Potential Applications of Bioactive Molecules from Natural Sources II. [URL: https://www.mdpi.com/journal/molecules/special_issues/bioactive_molecules_II]

- Sarvarian, P., et al. (2022). Effects of roasting on alkylpyrazin compounds and properties of cocoa powder. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9768393/]

- Rebollo-Hernanz, M., et al. (2021). Coffee and Cocoa By-Products as Valuable Sources of Bioactive Compounds: The Influence of Ethanol on Extraction. MDPI. [URL: https://www.mdpi.com/2076-3921/10/3/438]

Sources

- 1. 3-Isobutyl-2-methoxypyrazine - Wikipedia [en.wikipedia.org]

- 2. 2-isobutyl-3-methoxypyrazine, 24683-00-9 [thegoodscentscompany.com]

- 3. Simplified Method for Detection and Quantification of 2-Methoxy-3-isobutylpyrazine in Wine | American Journal of Enology and Viticulture [ajevonline.org]

- 4. Genetic analysis of the biosynthesis of 2-methoxy-3-isobutylpyrazine, a major grape-derived aroma compound impacting wine quality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Genetic Analysis of the Biosynthesis of 2-Methoxy-3-Isobutylpyrazine, a Major Grape-Derived Aroma Compound Impacting Wine Quality - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorfrancis.com [taylorfrancis.com]

- 7. researchgate.net [researchgate.net]

- 8. Quantitative determination of 2-methoxy-3-isobutylpyrazine in red wines and grapes of Bordeaux using a stable isotope dilution assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effect of 2,5-Dicarbonyl-3-Isobutyl-Piperazine on 3-Isobutyl-2-Methoxypyrazine Biosynthesis in Wine Grape - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of 2,5-Dicarbonyl-3-Isobutyl-Piperazine on 3-Isobutyl-2-Methoxypyrazine Biosynthesis in Wine Grape | MDPI [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Effects of roasting on alkylpyrazin compounds and properties of cocoa powder - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Laboratory Evidence of 2-Isobutyl-3-methoxypyrazine as a Male-Released Aggregative Cue in Labidostomis lusitanica (Germar) (Coleoptera: Chrysomelidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. 2-Isobutyl-3-methoxypyrazine | C9H14N2O | CID 32594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

2-isobutylpyrazine and its role in food chemistry

An In-depth Technical Guide to 2-Alkylpyrazines in Food Chemistry: Focus on 2-Isobutylpyrazine and its Methoxy Derivative

Abstract

Pyrazines are a pivotal class of nitrogen-containing heterocyclic compounds that significantly contribute to the aroma and flavor profiles of a vast array of foods and beverages. Among these, 2-isobutyl-3-methoxypyrazine (IBMP) is one of the most potent aroma compounds known, imparting the characteristic "green" or "vegetative" notes of bell peppers, asparagus, and certain grape varieties.[1][2][3] Its non-methoxylated precursor, this compound, and other alkylated analogues also play crucial roles, typically contributing roasted, nutty, and earthy aromas generated during thermal processing.[4][5] This guide provides a comprehensive technical overview for researchers and industry professionals, detailing the chemical properties, sensory characteristics, natural occurrence, and formation pathways of these critical flavor compounds. We will delve into the intricacies of both natural biosynthesis in plants and formation via the Maillard reaction. Furthermore, this document outlines authoritative analytical methodologies for extraction and quantification, including detailed protocols for Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), and discusses the profound impact of these molecules on the food and beverage industry.

Introduction to Alkylpyrazines

Pyrazines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 4 of the six-membered ring. Their significance in food chemistry stems from their formation through three primary routes:

-

Biosynthesis in Plants: Certain plants, most notably grapevines (Vitis vinifera) and bell peppers (Capsicum annuum), naturally synthesize specific pyrazines like IBMP.[1][3]

-

Thermal Processing: The Maillard reaction and Strecker degradation, occurring during roasting, baking, or frying, generate a wide variety of alkylpyrazines that are fundamental to "brown" flavors.[6][7]

-

Microbial Formation: Some microorganisms can also produce pyrazines as metabolic byproducts.[1]

This guide will focus primarily on this compound and its exceptionally potent derivative, 2-isobutyl-3-methoxypyrazine (IBMP). While structurally similar, their sensory impact and origins can differ significantly. IBMP is renowned for its intense green pepper aroma and is a key character compound in wines like Sauvignon Blanc and Cabernet Sauvignon.[1][8][9] Excessive concentrations, however, can be perceived as an unripe, vegetative defect, particularly in red wines.[1][8]

Chemical Properties and Sensory Profile

The seemingly minor addition of a methoxy group dramatically alters the sensory properties of the isobutylpyrazine molecule.

Physicochemical Data

The fundamental properties of 2-isobutyl-3-methoxypyrazine (IBMP) and its related analogue 2-isobutyl-3-methylpyrazine are summarized below.

| Property | 2-Isobutyl-3-methoxypyrazine (IBMP) | 2-Isobutyl-3-methylpyrazine |

| Molecular Formula | C₉H₁₄N₂O[10] | C₉H₁₄N₂[11] |

| Molecular Weight | 166.22 g/mol [10] | 150.22 g/mol [11] |

| Appearance | Colorless to slightly yellow liquid[10] | Colorless to slightly yellow liquid[11] |

| Boiling Point | ~200 °C (Predicted) | 199-201 °C @ 760 mm Hg[11] |

| Density | ~0.99 g/mL at 25 °C[12] | ~0.94 g/mL[11] |

| Solubility | Soluble in water, oils, organic solvents[10] | Soluble in water, oils, organic solvents[11] |

| CAS Number | 24683-00-9[10] | 13925-06-9[11] |

Sensory Perception and Odor Thresholds

The defining characteristic of IBMP is its extraordinarily low odor detection threshold, making it one of the most powerful aroma compounds in food science. This potency underscores the necessity for highly sensitive analytical techniques for its quantification.

-

2-Isobutyl-3-methoxypyrazine (IBMP):

-

Aroma Profile: Described as potent green bell pepper, green pea, earthy, and herbaceous.[3][10][12][13]

-

Odor Threshold: The sensory threshold is remarkably low and matrix-dependent. It is reported as approximately 2 nanograms per liter (ng/L), or parts per trillion, in water.[1][12][14][15] In wine, the threshold is slightly higher, estimated at 1-6 ng/L in white wine and around 15 ng/L in red wine, above which it imparts a distinct "green" character.[1][16][17][18]

-

-

This compound:

-

Aroma Profile: Possesses a green, vegetable, and fruity aroma.[19]

-

Odor Threshold: While still aromatic, it is considerably less potent than its methoxylated counterpart. Its odor threshold in water is reported to be around 4 x 10⁵ ng/L, demonstrating a significant decrease in odor potency compared to IBMP.[20]

-

Formation and Biosynthesis

The pathways leading to the formation of isobutylpyrazines are distinct, reflecting their different roles in food chemistry.

Biosynthesis of IBMP in Plants

In grapevines, the biosynthesis of IBMP is a genetically controlled enzymatic process. While the complete pathway is still under investigation, significant progress has been made in elucidating the final, critical step.

The direct precursor to IBMP is 2-hydroxy-3-isobutylpyrazine (IBHP), a non-volatile compound.[8][21] The conversion of IBHP to the highly volatile and aromatic IBMP is catalyzed by S-adenosyl-methionine-dependent O-methyltransferase enzymes.[8][21] In Vitis vinifera, two specific genes, VvOMT3 and VvOMT4, have been identified as encoding the proteins responsible for this methylation, with VvOMT3 showing high specificity and efficiency for this reaction.[8][9] The upstream precursors for the pyrazine ring itself are derived from amino acids, with feeding experiments confirming the incorporation of L-leucine (for the isobutyl side chain) and glycine.[21]

Formation via Maillard Reaction

Alkylpyrazines lacking the methoxy group are classic products of the Maillard reaction, the complex series of chemical reactions between amino acids and reducing sugars that gives browned food its distinctive flavor.[6][22] The formation mechanism involves several key stages, including the Strecker degradation of amino acids. The substituents on the final pyrazine ring are derived from the side chains of the precursor amino acids and the condensation products of carbonyl compounds.[6][7] For example, leucine can react with dicarbonyl compounds to form intermediates that ultimately condense to form isobutyl-substituted pyrazines.

Chemical Synthesis

The laboratory synthesis of methoxypyrazines is crucial for producing analytical standards and for use as flavoring agents. A common route for synthesizing IBMP involves the condensation of an α-amino acid amide with glyoxal to form the hydroxypyrazine intermediate, which is subsequently methylated.[12][23]

Analytical Methodologies

Due to the extremely low concentrations and potent sensory impact of IBMP, highly sensitive and specific analytical methods are required for its detection and quantification in complex food matrices like wine.

Core Technique: HS-SPME-GC-MS

The gold-standard technique is Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).[4][14][24]

-

Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free sample preparation technique where a fused-silica fiber coated with a stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace above the sample.[14][24][25] Volatile compounds like IBMP partition from the sample matrix into the headspace and are adsorbed onto the fiber. This pre-concentrates the analyte, significantly enhancing detection limits.[4]

-

Gas Chromatography-Mass Spectrometry (GC-MS): The SPME fiber is then inserted into the hot inlet of a gas chromatograph, where the adsorbed analytes are thermally desorbed onto the GC column. The compounds are separated based on their volatility and interaction with the column's stationary phase. The mass spectrometer then detects, identifies, and quantifies the separated compounds based on their mass-to-charge ratio. For trace analysis, selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) is often used to improve sensitivity and selectivity.[17][26]

Protocol: Quantification of IBMP in Wine via Stable Isotope Dilution Assay

This protocol describes a validated method for the accurate quantification of IBMP, which relies on a deuterated internal standard to correct for matrix effects and variations in extraction efficiency.[14][24][27]

Materials:

-

Wine sample

-

Sodium Chloride (NaCl)

-

Internal Standard: 2-methoxy-d₃-3-isobutylpyrazine (IBMP-d₃) solution[28]

-

SPME fiber assembly (e.g., 50/30µm DVB/CAR/PDMS) and manual holder[14]

-

Autosampler vials (e.g., 20 mL) with magnetic screw caps and septa

-

GC-MS system

Procedure:

-

Sample Preparation: a. Pipette 10 mL of the wine sample into a 20 mL autosampler vial. b. Add a precise amount of the IBMP-d₃ internal standard to achieve a known final concentration (e.g., 80 ng/L).[14][17] c. Add 3 g of NaCl (30% w/v) to the vial.[24] This increases the ionic strength of the sample, which promotes the "salting-out" effect, driving volatile analytes from the aqueous phase into the headspace and improving extraction efficiency. d. Immediately seal the vial with the screw cap. Gently swirl to dissolve the salt.

-

HS-SPME Extraction: a. Place the vial in a temperature-controlled autosampler tray or water bath set to 40 °C.[24] b. Allow the sample to equilibrate for 5-10 minutes. c. Manually or automatically expose the conditioned SPME fiber to the headspace of the vial for a fixed time (e.g., 30 minutes).[24] Do not allow the fiber to touch the liquid sample.

-

GC-MS Analysis: a. After the extraction period, immediately retract the fiber and insert it into the GC inlet, which is held at a high temperature (e.g., 250 °C) for thermal desorption.[17] b. Desorb for a sufficient time (e.g., 2-5 minutes) to ensure complete transfer of analytes to the GC column.[14][17] c. Start the GC-MS run according to the instrument's programmed temperature ramp and MS acquisition parameters. The MS should be operated in SIM or MRM (Multiple Reaction Monitoring) mode for highest sensitivity. d. Key ions for monitoring are m/z 124 and 151 for native IBMP and m/z 127 and 154 for the IBMP-d₃ internal standard.[14][29]

-

Quantification: a. Integrate the peak areas for the target ions of both the native IBMP and the IBMP-d₃ internal standard. b. Calculate the ratio of the peak area of the analyte to the peak area of the internal standard. c. Determine the concentration of IBMP in the sample by comparing this ratio to a calibration curve prepared in a similar matrix (e.g., a pyrazine-free model wine) with known concentrations of IBMP and a fixed concentration of the internal standard.[14]

Sources

- 1. wineserver.ucdavis.edu [wineserver.ucdavis.edu]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-Isobutyl-2-methoxypyrazine - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. 2-isobutyl-3,5-(and 3,6)-dimethyl pyrazine, 38888-81-2 [thegoodscentscompany.com]

- 6. Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Genetic analysis of the biosynthesis of 2-methoxy-3-isobutylpyrazine, a major grape-derived aroma compound impacting wine quality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Genetic Analysis of the Biosynthesis of 2-Methoxy-3-Isobutylpyrazine, a Major Grape-Derived Aroma Compound Impacting Wine Quality - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Isobutyl-3-methoxypyrazine | C9H14N2O | CID 32594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Isobutyl-3-methyl pyrazine | C9H14N2 | CID 26333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2-Methoxy-3-isobutyl pyrazine | 24683-00-9 [chemicalbook.com]

- 13. 2-isobutyl-3-methoxypyrazine, 24683-00-9 [thegoodscentscompany.com]

- 14. Simplified Method for Detection and Quantification of 2-Methoxy-3-isobutylpyrazine in Wine | American Journal of Enology and Viticulture [ajevonline.org]

- 15. researchgate.net [researchgate.net]

- 16. Organoleptic impact of 2-methoxy-3-isobutylpyrazine on red bordeaux and loire wines. Effect of environmental conditions on concentrations in grapes during ripening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. gcms.cz [gcms.cz]

- 18. Effect of 2,5-Dicarbonyl-3-Isobutyl-Piperazine on 3-Isobutyl-2-Methoxypyrazine Biosynthesis in Wine Grape | MDPI [mdpi.com]

- 19. 2-isobutyl pyrazine, 29460-92-2 [thegoodscentscompany.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. Formation of pyrazines in Maillard model systems of lysine-containing dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. merckmillipore.com [merckmillipore.com]

- 25. Laboratory Evidence of 2-Isobutyl-3-methoxypyrazine as a Male-Released Aggregative Cue in Labidostomis lusitanica (Germar) (Coleoptera: Chrysomelidae) | MDPI [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. Quantitative determination of 2-methoxy-3-isobutylpyrazine in red wines and grapes of Bordeaux using a stable isotope dilution assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. medchemexpress.com [medchemexpress.com]

- 29. researchgate.net [researchgate.net]

sensory characteristics of 2-isobutylpyrazine

An In-depth Technical Guide to the Sensory Characteristics of 2-Isobutyl-3-methoxypyrazine

Audience: Researchers, scientists, and drug development professionals.

Abstract

2-Isobutyl-3-methoxypyrazine (IBMP) is a profoundly potent, naturally occurring heterocyclic aromatic compound that dictates the sensory landscape of numerous botanical products, most notably certain wine grape varietals, vegetables, and roasted goods. Its exceptionally low sensory detection threshold, measured in the parts-per-trillion, makes it a critical molecule in the fields of flavor chemistry, sensory science, and quality control. This technical guide provides a comprehensive exploration of the olfactory and gustatory characteristics of IBMP, the methodologies for its instrumental and sensory evaluation, factors influencing its perception, and its biochemical origins. The content herein is synthesized for the technical professional, bridging molecular properties with practical, field-proven analytical insights.

The Molecular Basis of a Potent Aroma

2-Isobutyl-3-methoxypyrazine (CAS No: 24683-00-9) belongs to the alkylmethoxypyrazine family, characterized by a pyrazine ring substituted with a methoxy group and an isobutyl group.[1] This specific molecular architecture is responsible for its powerful and distinctive aroma profile. It is one of the most odor-intensive compounds known, with a human detection threshold that is orders of magnitude lower than most other aroma molecules.[2]

Olfactory Profile: The "Green" Signature

The dominant and most recognizable sensory characteristic of IBMP is its intense vegetative aroma. This "green" note is multifaceted and can be described with a range of specific descriptors depending on its concentration and the matrix in which it is perceived.

-

Primary Descriptors: The aroma is most frequently identified as green bell pepper.[1][2][3][4]

-

Secondary Descriptors: Nuances of green peas, earthy notes, herbaceous character, and galbanum are also commonly used to describe its profile.[1][5][6]

-

Contextual Notes: In various products, it can contribute to the aromas of asparagus, green beans, and even roasted or nutty notes in coffee.[5][7]

Sensory Detection Thresholds

The potency of IBMP is quantified by its extremely low odor detection threshold, the concentration at which the compound becomes perceivable to the human olfactory system. This threshold varies depending on the medium.

| Matrix | Detection Threshold (ng/L or ppt) | Notes |

| Water | ~2 ng/L | Reported as 2 parts per trillion.[3][8] |

| White Wine | 5.5 - 8 ng/L | Best Estimate Threshold (BET) can vary by wine style (e.g., 5.5 ng/L in Sauvignon, 8 ng/L in another white wine).[9] |

| Red Wine | ~16.8 ng/L | The more complex matrix of red wine can increase the detection threshold.[9] |

Table 1: Sensory detection thresholds of 2-Isobutyl-3-methoxypyrazine in various matrices.

Gustatory and Retronasal Perception

While IBMP is primarily an aromatic compound perceived via the orthonasal pathway (sniffing), it significantly contributes to "flavor" through retronasal perception (aromas detected during mastication). Direct gustatory (taste) impact is minimal; however, at high concentrations, the intense green, vegetative character can be perceived as a flavor attribute.[6]

Factors Modulating IBMP Sensory Perception

The sensory impact of IBMP is not absolute but is modulated by several intrinsic and extrinsic factors. Understanding these interactions is critical for product development and analysis.

-

Concentration Dependence: The desirability of IBMP's aroma is highly dependent on its concentration. At low, near-threshold levels, it can add a pleasant herbaceous complexity.[10] However, at excessive concentrations, it can overwhelm other aromas, leading to an unbalanced and often undesirable "green" character, particularly in red wines where it can be considered a fault.[11][12]

-

Matrix Effects: The chemical composition of the food or beverage matrix influences the volatility and release of IBMP. In aqueous systems like soups and beverages, pH can affect its stability and release.[1] In high-fat products, its partitioning behavior may reduce its perceived intensity in the headspace.[1]

-

Perceptual Interactions: IBMP does not exist in a sensory vacuum. Its perception is altered by the presence of other volatile compounds. For instance, in wine, the tropical fruit notes associated with volatile thiols (e.g., 3-mercaptohexan-1-ol) can be suppressed by increasing concentrations of IBMP.[13] Conversely, certain fruity esters may reduce the perception of the "green pepper" note.[14]

Methodologies for Instrumental and Sensory Analysis

A dual approach combining instrumental analysis for quantification and sensory analysis for perceptual characterization is essential for a complete understanding of IBMP.

Instrumental Quantification

Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the industry-standard methodology for the precise quantification of IBMP at trace levels.[8][14][15]

-

Sample Preparation: A 5 mL aliquot of wine is placed into a 20 mL headspace vial. A known amount of a deuterated internal standard (e.g., 2-Isobutyl-3-methoxy-d3-pyrazine) is added to correct for matrix effects and extraction variability.[16][17] 1.5 g of NaCl is added to increase the ionic strength of the sample, which promotes the release of volatile compounds into the headspace.[14]

-

Extraction: The vial is equilibrated at a controlled temperature (e.g., 40°C). A Solid-Phase Microextraction (SPME) fiber (e.g., DVB/CAR/PDMS) is exposed to the headspace for a defined period (e.g., 30-50 minutes) to adsorb the volatile analytes.

-

Analysis: The SPME fiber is thermally desorbed in the heated inlet of the GC. The analytes are separated on a capillary column (e.g., HP-INNOWAX).[14]

-

Detection: The Mass Spectrometer is operated in Selected Ion Monitoring (SIM) mode to achieve the low detection limits required for IBMP, monitoring specific ions for both the target analyte and the internal standard.[8]

-

Quantification: The concentration of IBMP is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Caption: Workflow for IBMP quantification by HS-SPME-GC-MS.

Sensory Evaluation

Sensory panels provide the critical link between chemical concentration and human perception.

The Ascending Forced-Choice Method of Limits (ASTM E679) is a standard procedure for determining detection thresholds.[18]

-

Panelist Training: A panel of assessors (n=20-30) is familiarized with the specific aroma of IBMP.[9]

-

Sample Preparation: A series of IBMP dilutions in the desired matrix (e.g., deionized water or a de-aromatized base wine) is prepared in ascending order of concentration, typically with a dilution factor of 2 or 3.

-

Presentation (3-Alternative Forced Choice): Panelists are presented with sets of three samples (triangles). Two samples are blanks (matrix only), and one is spiked with IBMP. The position of the spiked sample is randomized.

-

Evaluation: Panelists are instructed to identify the "odd" sample in each set, starting from the lowest concentration and moving upwards. Guessing is required.

-

Data Analysis: An individual's threshold is calculated as the geometric mean of the last concentration at which they failed to correctly identify the odd sample and the first concentration at which they succeeded. The group's Best Estimate Threshold (BET) is the geometric mean of the individual thresholds.

Caption: Workflow for sensory threshold determination (ASTM E679).

Biochemical Origin and Control in Viticulture

In grapes, IBMP is a key varietal characteristic of cultivars like Cabernet Sauvignon, Merlot, and Sauvignon blanc.[11][19][20] Its biosynthesis is a target for modulation in viticulture to achieve desired wine styles.

-

Biosynthesis Pathway: The final and rate-limiting step in IBMP biosynthesis is the methylation of its non-volatile precursor, 2-hydroxy-3-isobutylpyrazine (IBHP). This reaction is catalyzed by specific O-methyltransferase enzymes (VvOMT3 and VvOMT4 in Vitis vinifera).[11][12][19]

-

Viticultural Control: IBMP concentration is highest in unripe berries and degrades as the fruit matures. This degradation is significantly accelerated by sunlight exposure on the grape clusters. Therefore, viticultural practices that increase fruit zone sun exposure, such as leaf removal, are effective strategies to manage and reduce IBMP levels in the final wine.[21]

Conclusion

2-Isobutyl-3-methoxypyrazine is a molecule of immense sensory significance. Its potent green, vegetative aroma is a defining feature in many foods and beverages, capable of enhancing complexity at low levels and creating undesirable notes at high concentrations. A thorough understanding of its sensory profile, the factors that modulate its perception, and the robust analytical methodologies for its study are indispensable for professionals in sensory science, product development, and quality assurance. The intricate relationship between its molecular structure, biochemical pathways, and ultimate sensory impact provides a compelling case study in the multidisciplinary nature of flavor science.

References

-

Sinofi Ingredients. (n.d.). Buy Bulk - 2-Isobutyl-3-Methoxypyrazine | Wholesale Supplier. Retrieved from [Link]

-

Guillaumie, S., et al. (2013). Genetic Analysis of the Biosynthesis of 2-Methoxy-3-Isobutylpyrazine, a Major Grape-Derived Aroma Compound Impacting Wine Quality. Plant Physiology. Retrieved from [Link]

-

Guillaumie, S., et al. (2013). Genetic analysis of the biosynthesis of 2-methoxy-3-isobutylpyrazine, a major grape-derived aroma compound impacting wine quality. PubMed. Retrieved from [Link]

-

Guillaumie, S., et al. (2013). Genetic Analysis of the Biosynthesis of 2-Methoxy-3-Isobutylpyrazine, a Major Grape-Derived Aroma Compound Impacting Wine Quality. ResearchGate. Retrieved from [Link]

-

Dunlevy, J. D., et al. (2018). Methoxypyrazines biosynthesis and metabolism in grape: A review. PubMed. Retrieved from [Link]

-

Sun, Q., et al. (2022). The effect of defoliation on the 3-isobutyl-2-methoxypyrazine biosynthesis in wine grapes. Horticultural Science (Prague). Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-isobutyl-3-methoxypyrazine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Isobutyl-3-methoxypyrazine. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Isobutyl-2-methoxypyrazine. Retrieved from [Link]

-

McKay, M., et al. (2020). Perceptual interactions and characterisation of odour quality of binary mixtures of volatile phenols and 2-isobutyl-3-methoxypyrazine in a red wine matrix. ResearchGate. Retrieved from [Link]

-

Lacey, M. J., et al. (1991). Methoxypyrazines of Grapes and Wines. ResearchGate. Retrieved from [Link]

-

van Wyngaard, E. (2014). Research note: Sensory impact of 2-methoxy-3-isobutylpyrazine and 4-mercapto-4-methylpentan-2-one added to a neutral Sauvignon blanc wine. ResearchGate. Retrieved from [Link]

-

Xiao, Z., et al. (2021). Significance and Transformation of 3-Alkyl-2-Methoxypyrazines Through Grapes to Wine: Olfactory Properties, Metabolism, Biochemical Regulation, and the HP–MP Cycle. Molecules. Retrieved from [Link]

-

Pickering, G. J., et al. (2008). Detection thresholds for 2-isopropyl-3-methoxypyrazine in Concord and Niagara grape juice. PubMed. Retrieved from [Link]

-

van Wyngaard, E., et al. (2014). Sensory interaction between 3-mercaptohexan-1-ol and 2-isobutyl-3- methoxypyrazine in dearomatised Sauvignon blanc. OSTI.GOV. Retrieved from [Link]

-

Li, S., et al. (2021). Modification of Sensory Expression of 3-Isobutyl-2-methoxypyrazine in Wines through Blending Technique. Foods. Retrieved from [Link]

-

Perflavory. (n.d.). 2-isobutyl-3-methoxypyrazine, 24683-00-9. Retrieved from [Link]

-

Parker, M., et al. (2021). Detection of Sub-Aroma Threshold Concentrations of Wine Methoxypyrazines by Multidimensional GCMS. Molecules. Retrieved from [Link]

-

Geffroy, O., et al. (2017). 3-Isobutyl-2-methoxypyrazine is neutrally perceived by consumers at usual concentrations in French Sauvignon and Fer wines from the Gaillac area. OENO One. Retrieved from [Link]

-

Harris, R., et al. (1987). Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry. ResearchGate. Retrieved from [Link]

-

Hashizume, K., & Ueno, K. (2013). 2-Methoxy-3-isobutylpyrazine in grape berries and its dependence on genotype. ResearchGate. Retrieved from [Link]

Sources

- 1. Buy Bulk - 2-Isobutyl-3-Methoxypyrazine | Wholesale Supplier [sinofoodsupply.com]

- 2. 3-Isobutyl-2-methoxypyrazine - Wikipedia [en.wikipedia.org]

- 3. 2-Methoxy-3-isobutyl pyrazine | 24683-00-9 [chemicalbook.com]

- 4. aroxa.com [aroxa.com]

- 5. 2-isobutyl-3-methoxypyrazine, 24683-00-9 [thegoodscentscompany.com]

- 6. 2-isobutyl-3-methoxypyrazine, 24683-00-9 [perflavory.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Significance and Transformation of 3-Alkyl-2-Methoxypyrazines Through Grapes to Wine: Olfactory Properties, Metabolism, Biochemical Regulation, and the HP–MP Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Genetic analysis of the biosynthesis of 2-methoxy-3-isobutylpyrazine, a major grape-derived aroma compound impacting wine quality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. osti.gov [osti.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. researchgate.net [researchgate.net]

- 18. Detection thresholds for 2-isopropyl-3-methoxypyrazine in Concord and Niagara grape juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Genetic Analysis of the Biosynthesis of 2-Methoxy-3-Isobutylpyrazine, a Major Grape-Derived Aroma Compound Impacting Wine Quality - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. The effect of defoliation on the 3-isobutyl-2-methoxypyrazine biosynthesis in wine grapes - ProQuest [proquest.com]

A Comprehensive Technical Guide to 2-Isobutylpyrazine Research

Introduction

Pyrazines represent a significant class of nitrogen-containing heterocyclic compounds that are pivotal in defining the aroma and flavor profiles of a vast array of thermally processed foods.[1] These compounds are largely responsible for the desirable roasted, nutty, and savory notes in products like coffee, cocoa, roasted nuts, bread, and cooked meats.[1][2] Among the numerous pyrazine derivatives, 2-isobutylpyrazine and its methoxylated form, 2-isobutyl-3-methoxypyrazine (IBMP), have garnered considerable attention from researchers, scientists, and drug development professionals due to their potent sensory characteristics and presence in various natural and processed materials.

This in-depth technical guide provides a comprehensive overview of the core research areas related to this compound. It is designed to offer field-proven insights and detailed methodologies, serving as a valuable resource for professionals in food science, flavor chemistry, and related disciplines. The content herein is structured to facilitate a deep understanding of the causality behind experimental choices and to provide self-validating protocols grounded in authoritative scientific literature.

Natural Occurrence and Formation of this compound

This compound and its derivatives are found in a variety of food products, contributing significantly to their characteristic aromas.[3][4] Their formation is primarily attributed to the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars at elevated temperatures.[1][2]

The Maillard Reaction: The Primary Formation Pathway

The Maillard reaction is a cornerstone of flavor chemistry, responsible for the development of color and aroma in cooked foods.[5][6] The formation of pyrazines through this pathway is influenced by several factors, including the types of amino acids and sugars involved, as well as the reaction conditions such as temperature, time, and pH.[1][7] The initial step involves the condensation of an amine (from an amino acid) and a reducing sugar.[6] Subsequent complex reactions, including Strecker degradation, lead to the formation of α-aminoketones, which are key precursors to pyrazines.[2]

Biosynthesis in Plants and Microorganisms

While the Maillard reaction is predominant in thermally processed foods, biosynthesis is the key pathway for the formation of some pyrazines, particularly methoxypyrazines like 2-isobutyl-3-methoxypyrazine (IBMP), in plants.[8][9] In grapevines, for instance, the final step of IBMP biosynthesis involves the methylation of its precursor, 2-hydroxy-3-isobutylpyrazine.[8][9] This reaction is catalyzed by specific O-methyltransferase enzymes.[8][9] Studies have identified key genes, such as VvOMT3, that are crucial for IBMP biosynthesis in grapes.[8][9]

Chemical Synthesis of this compound

The increasing demand for pyrazines in the food and fragrance industries has driven the development of various chemical synthesis methods.[2][10] These synthetic routes offer a controlled way to produce specific pyrazine derivatives with high purity.

Condensation Reactions

A common approach to synthesizing alkylpyrazines involves the condensation of α,β-dicarbonyl compounds with α,β-diamine compounds.[10] Another established method is the condensation of an α-amino acid amide with glyoxal, followed by methylation.[11] This latter method has been successfully used to prepare deuterated analogues of 2-methoxy-3-isobutylpyrazine for use as internal standards in quantitative analysis.[11][12]

A Novel Aromatization Procedure

Recent research has explored new synthetic pathways, including a novel aromatization procedure to prepare 2-isobutyl-3-methoxypyrazines.[10] This highlights the ongoing efforts to develop more efficient and milder reaction conditions for pyrazine synthesis.

Sensory Properties and Applications

Pyrazines are renowned for their potent and diverse aroma profiles, which are detectable at very low concentrations.[3][13]

Odor Characteristics and Thresholds

This compound is characterized by its green, vegetable, and fruity odor.[14] Its methoxylated counterpart, 2-isobutyl-3-methoxypyrazine (IBMP), is particularly potent, with an extremely low odor threshold, reported to be as low as 2 parts per trillion in water.[13][15] This compound is responsible for the characteristic green bell pepper aroma in foods and wines.[15][16][17]

| Pyrazine Derivative | Odor Description | Odor Threshold (in water) |

| This compound | Green, vegetable, fruity | Not widely reported |

| 2-Isobutyl-3-methoxypyrazine (IBMP) | Green bell pepper, earthy, vegetative | ~2 ng/L (ppt)[13][15] |

| 2,5-Dimethylpyrazine | Roasted, nutty, coffee-like | 35 ppb |

| 2-Ethyl-3,5-dimethylpyrazine | Earthy, potato-like, roasted | 0.03 ppb |

Applications in the Food and Fragrance Industries

The unique organoleptic properties of pyrazines make them valuable as flavoring and fragrance agents.[2][3] They are widely used to impart or enhance roasted, nutty, and savory notes in a variety of products, including baked goods, snacks, processed meats, and beverages.[1][2][18] 2-Isobutyl-3-methoxypyrazine, for instance, is a key component in creating the characteristic aroma of Sauvignon Blanc wines.[8][16] In the fragrance industry, pyrazines are used to add green and roasted nuances to perfumes.[19]

Analytical Techniques for Detection and Quantification

The accurate detection and quantification of this compound and its derivatives are crucial for quality control in the food and beverage industry and for research purposes.[20][21] Due to their volatile nature and often low concentrations, specialized analytical techniques are required.

Sample Preparation: Extraction and Concentration

Effective sample preparation is a critical first step in the analysis of pyrazines. Common techniques include:

-

Liquid-Liquid Extraction (LLE): A conventional method for extracting pyrazines from liquid samples.[20]

-

Solid-Phase Extraction (SPE): Offers a more selective extraction and concentration of analytes.[20]

-

Solid-Phase Microextraction (SPME): A solvent-free, simple, and rapid technique, particularly well-suited for volatile and semi-volatile compounds.[20][21] Headspace SPME (HS-SPME) is widely used for pyrazine analysis in food and beverage samples.[16][22][23]

Instrumental Analysis: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical technique for the separation, identification, and quantification of pyrazines.[15][21][24]

Experimental Protocol: HS-SPME-GC-MS Analysis of 2-Isobutyl-3-methoxypyrazine in Wine

This protocol is adapted from established methods for the analysis of IBMP in wine.[16][22][23][25]

1. Sample Preparation: a. Pipette 10 mL of wine into a 20 mL headspace vial. b. Add 3 g of sodium chloride (NaCl) to enhance the release of volatile compounds.[23][25] c. Add a known amount of a deuterated internal standard (e.g., 2-methoxy-d3-3-isobutylpyrazine) for accurate quantification.[15][23][26] d. Seal the vial with a magnetic crimp cap with a PTFE/silicone septum.

2. HS-SPME Procedure: a. Place the vial in a heating block or water bath set at a specific temperature (e.g., 40°C).[22][23][25] b. Expose a conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the sample for a defined period (e.g., 30 minutes) with agitation.[16][22][23]

3. GC-MS Analysis: a. Desorption: Immediately after extraction, insert the SPME fiber into the hot GC inlet (e.g., 250°C) for thermal desorption of the analytes.[16][22] b. Chromatographic Separation: Use a suitable capillary column (e.g., a polar column like Supelcowax 10 or a non-polar column like TR-5MS) and a temperature program to separate the compounds.[22][24] c. Mass Spectrometric Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity, or in full scan mode for identification.[23][27] For IBMP, characteristic ions such as m/z 124, 151, and 166 are typically monitored.[24][27]

Conclusion

This compound and its derivatives are fascinating molecules with a profound impact on the sensory qualities of our food and beverages. The research landscape surrounding these compounds is dynamic, with ongoing advancements in understanding their formation, developing efficient synthesis methods, and refining analytical techniques. This guide has provided a comprehensive overview of the key aspects of this compound research, from its origins in the Maillard reaction and plant biosynthesis to its applications and sophisticated analytical detection. For researchers, scientists, and drug development professionals, a thorough understanding of these principles is essential for innovation and quality control in a wide range of industries.

References

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. perfumerflavorist.com [perfumerflavorist.com]

- 7. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 8. Genetic Analysis of the Biosynthesis of 2-Methoxy-3-Isobutylpyrazine, a Major Grape-Derived Aroma Compound Impacting Wine Quality - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Genetic analysis of the biosynthesis of 2-methoxy-3-isobutylpyrazine, a major grape-derived aroma compound impacting wine quality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. The Pherobase Synthesis - 2-isobutyl-3-methoxypyrazine | C9H14N2O [pherobase.com]

- 13. researchgate.net [researchgate.net]

- 14. 2-isobutyl pyrazine, 29460-92-2 [thegoodscentscompany.com]

- 15. openagrar.de [openagrar.de]

- 16. gcms.cz [gcms.cz]

- 17. 3-Isobutyl-2-methoxypyrazine - Wikipedia [en.wikipedia.org]

- 18. nbinno.com [nbinno.com]

- 19. 2-isobutyl-3-methoxypyrazine, 24683-00-9 [thegoodscentscompany.com]

- 20. Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Simplified Method for Detection and Quantification of 2-Methoxy-3-isobutylpyrazine in Wine | American Journal of Enology and Viticulture [ajevonline.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. mdpi.com [mdpi.com]

- 25. Yield effects on 2-methoxy-3-isobutylpyrazine concentration in cabernet sauvignon using a solid phase microextraction gas chromatography/mass spectrometry method. | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 26. Quantitative determination of 2-methoxy-3-isobutylpyrazine in red wines and grapes of Bordeaux using a stable isotope dilution assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

2-isobutylpyrazine CAS number and molecular formula

This guide provides a comprehensive technical overview of 2-isobutylpyrazine, a significant heterocyclic aromatic compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, synthesis, analytical methodologies, applications, and safety protocols, grounding all information in established scientific principles and authoritative sources.

Introduction: Understanding the Pyrazine Landscape

Pyrazines are a class of nitrogen-containing heterocyclic compounds that are paramount in the fields of flavor chemistry, sensory science, and pharmaceuticals. Their often potent and distinctive aromas, typically associated with roasted, nutty, or earthy notes, make them key components in the flavor profiles of numerous foods and beverages. Beyond their sensory characteristics, the pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active molecules.

This guide focuses specifically on This compound . It is crucial to distinguish this compound from its structurally similar and often co-occurring relatives, as minor substitutions on the pyrazine ring can dramatically alter its chemical and sensory properties.

Key Distinctions:

-

This compound: The core subject of this guide.

-

2-Isobutyl-3-methylpyrazine: Possesses an additional methyl group, contributing to a different aroma profile.

-

2-Isobutyl-3-methoxypyrazine: The addition of a methoxy group imparts a very strong and distinct green bell pepper aroma.

-

2-Isobutyl-3,5 (and 3,6)-dimethylpyrazine: Contains two additional methyl groups, further modifying its sensory and chemical characteristics.

Clarity in identification is essential for reproducible research and development, and this guide will adhere to the specific properties and protocols for this compound.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are the foundation of any scientific investigation.

Table 1: Core Identifiers for this compound

| Identifier | Value |

| CAS Number | 29460-92-2 |

| Molecular Formula | C8H12N2 |

| Molecular Weight | 136.19 g/mol |

| IUPAC Name | 2-(2-methylpropyl)pyrazine |

| Synonyms | Isobutylpyrazine, Pyrazine, (2-methylpropyl)- |

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor Profile | Green, vegetable, fruity | [1] |

| Boiling Point | 190-191 °C at 760 mmHg | [1] |

| Density | 0.958 ± 0.06 g/cm³ (predicted) | [2] |

| Refractive Index | 1.4875 | [2] |

| Flash Point | 70.56 °C (159 °F) | [1] |

| Solubility | Soluble in alcohol; slightly soluble in water (2123 mg/L at 25 °C, est.) | [1] |

| logP (o/w) | 1.715 (estimated) | [1] |

Synthesis and Manufacturing

The synthesis of alkylpyrazines can be approached through both chemical and biosynthetic routes. Chemical synthesis often provides higher yields and purity, which is critical for pharmaceutical and research applications.

A common and effective method for synthesizing 2-alkylpyrazines involves the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound. For this compound, this can be conceptually based on the reaction of leucine amide with glyoxal, followed by oxidation.

Conceptual Synthetic Workflow

The synthesis of this compound can be achieved through a multi-step process that begins with readily available starting materials. The following diagram illustrates a plausible and widely referenced synthetic pathway for related alkylpyrazines.

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound (Conceptual)

This protocol is based on established methods for alkylpyrazine synthesis.[3][4]

-

Leucine Amide Preparation:

-

Suspend L-leucine in an appropriate solvent (e.g., methanol).

-

Cool the mixture in an ice bath and slowly add thionyl chloride to form the methyl ester hydrochloride.

-

After stirring, remove the solvent under reduced pressure.

-

Dissolve the residue in methanol and bubble with ammonia gas at a low temperature to form leucine amide.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, concentrate the mixture and purify the leucine amide, for example, by crystallization.

-

-

Condensation and Cyclization:

-

Dissolve the purified leucine amide in a suitable solvent such as ethanol.

-

Slowly add an aqueous solution of glyoxal (40% in water) to the leucine amide solution.

-

Adjust the pH of the reaction mixture to be slightly basic (pH 8-9) using a base like sodium hydroxide.

-

Stir the mixture at room temperature for several hours. The reaction leads to the formation of a dihydropyrazine intermediate.

-

-

Oxidation to this compound:

-

The dihydropyrazine intermediate is often oxidized in situ. This can be facilitated by bubbling air through the reaction mixture or by adding a mild oxidizing agent.

-

The progress of the oxidation can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Purification:

-

Once the reaction is complete, perform a liquid-liquid extraction using a non-polar solvent like dichloromethane or diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or fractional distillation to obtain pure this compound.

-

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification and quantification of volatile and semi-volatile compounds like this compound, offering high sensitivity and selectivity.[5]

Workflow for GC-MS Analysis

The following diagram outlines a typical workflow for the analysis of this compound in a sample matrix.

Caption: Standard workflow for the GC-MS analysis of this compound.

Detailed Protocol: GC-MS Analysis of this compound

This protocol is a generalized procedure and may require optimization based on the specific sample matrix and instrumentation.

-

Sample Preparation:

-

For solid samples, accurately weigh 3-5 g of the homogenized material into a headspace vial.

-

For liquid samples, pipette an equivalent volume.

-

Add a known amount of an appropriate internal standard (e.g., a deuterated pyrazine analogue) for accurate quantification.

-

If necessary, add a salt (e.g., NaCl) to increase the volatility of the analyte.

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Equilibrate the sealed vial at a controlled temperature (e.g., 65°C) for a set time (e.g., 30 minutes) with agitation.

-

Expose an SPME fiber (e.g., Divinylbenzene/Carboxen/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

-

-

GC-MS Parameters: [5]

-

Injector: Splitless mode, 270°C.

-

SPME Desorption: 5 minutes in the injector.

-

Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.

-